molecular formula C23H17N3O2S B2906939 N-(4-(3-benzamidophenyl)thiazol-2-yl)benzamide CAS No. 391222-63-2

N-(4-(3-benzamidophenyl)thiazol-2-yl)benzamide

Cat. No.: B2906939
CAS No.: 391222-63-2
M. Wt: 399.47
InChI Key: YPGZXVRMEGOIDD-UHFFFAOYSA-N
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Description

N-(4-(3-Benzamidophenyl)thiazol-2-yl)benzamide features a thiazol-2-ylbenzamide scaffold, a structure recognized in chemical biology and medicinal chemistry research. Compounds based on this core structure have demonstrated significant potential in various preclinical research areas. Research Applications and Potential: One primary research application for thiazol-2-ylbenzamide derivatives is as antifungal agents. Recent studies have shown that such compounds can act as Succinate Dehydrogenase Inhibitors (SDHIs), exhibiting excellent in vitro and in vivo activity against various plant pathogenic fungi. The antifungal effects of some derivatives have been reported to be comparable to or even exceed those of established fungicides like boscalid and thifluzamide . Research suggests these compounds potentially work by disrupting the normal structure and function of fungal mycelium . In neuroscience research, N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. These compounds act as negative allosteric modulators, providing valuable pharmacological tools for exploring ZAC's physiological functions, which are not yet fully understood . One study characterized a specific derivative, TTFB, as a roughly equipotent antagonist of Zn2+- and H+-evoked ZAC signaling, with demonstrated selectivity over other related receptors . Furthermore, the thiazol-2-ylbenzamide scaffold is also investigated in oncology research. Structural analogs have been designed and evaluated for their antiproliferative activity against sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). Some lead compounds from this class have been reported to induce cell death through the concomitant induction of apoptosis and autophagy, and have shown reduced tumor growth in vivo in mouse models . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(2-benzamido-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c27-21(16-8-3-1-4-9-16)24-19-13-7-12-18(14-19)20-15-29-23(25-20)26-22(28)17-10-5-2-6-11-17/h1-15H,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGZXVRMEGOIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-benzamidophenyl)thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to form intermediate compounds, which are then treated with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would typically be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-benzamidophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of "N-(4-(3-benzamidophenyl)thiazol-2-yl)benzamide" can be contextualized through structure-activity relationship (SAR) studies and comparisons with structurally related analogs. Below is a detailed analysis:

Thiazole Ring Substitutions
  • 4-Substituted Thiazole Derivatives :
    • 4-tert-butyl substituent (e.g., compound 2b) : Exhibits enhanced ZAC antagonism compared to the unsubstituted lead compound 1, with improved potency and efficacy .
    • 4-Ethylacetyl (compound 2c) : Shows moderate ZAC inhibition, though less potent than 2b .
    • 4-(p-Tolyl) substituent (compound 2d) : Reduces ZAC activity significantly, highlighting the steric and electronic sensitivity of the 4-position .
Benzamide Substituents
  • Meta- vs. Para-Substitutions :
    • m-Fluoro substituent (compound 5a) : Demonstrates the strongest ZAC antagonism among tested analogs, emphasizing the preference for meta-substitutions on the benzamide ring .
    • p-Substituted analogs (e.g., 4g) : Generally inactive at ZAC, indicating steric hindrance or unfavorable electronic effects at the para position .
Hybrid Modifications
  • Pyridyl-Thiazole-Benzamide Hybrids (e.g., 4d–4i): These derivatives, such as 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide), exhibit diverse biological activities, including enzyme inhibition, with melting points ranging from 99.9°C to 177.2°C and yields of 78–90% . Their activities are influenced by the nature of the substituents on the piperazine or morpholine moieties .

Key SAR Insights

  • Thiazole 4-Position : Bulky substituents (e.g., tert-butyl) enhance ZAC antagonism, while planar aromatic groups (e.g., p-tolyl) reduce activity .
  • Benzamide Meta-Substitution : Electron-withdrawing groups (e.g., fluorine) at the meta position improve binding affinity and potency at ZAC .
  • Dual Substitution Effects: Combining 4-tert-butyl on the thiazole ring with meta-fluoro on the benzamide (e.g., 5a) results in synergistic activity, achieving nanomolar-level antagonism .

Physicochemical Properties

A comparison of physical properties for selected analogs is provided below:

Compound Name Melting Point (°C) Yield (%) Biological Activity (IC₅₀ or EC₅₀) Key Structural Features Reference
4-tert-butyl-N-(thiazol-2-yl)benzamide (2b) 145.3 85 ZAC IC₅₀: 1.2 µM 4-tert-butyl, unsubstituted benzamide
m-Fluoro-N-(thiazol-2-yl)benzamide (5a) 132.7 82 ZAC IC₅₀: 0.8 µM m-Fluoro, thiazole-4-H
4d (3,4-dichloro derivative) 177.2 90 Enzyme inhibition (unspecified) Morpholinomethyl, pyridyl substituent
N-[4-(2-pyridyl)thiazol-2-yl]benzamide N/A 75 Adenosine affinity: ~5 µM Pyridyl at thiazole-4, benzamide

Contradictions and Limitations

  • Substitution Paradox : While meta-substitutions on the benzamide ring enhance ZAC activity (e.g., 5a), para-substitutions on the thiazole ring (e.g., 4g) abolish activity, underscoring the complexity of SAR in this class .

Biological Activity

N-(4-(3-benzamidophenyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves standard organic reactions that yield a compound characterized by a thiazole ring and a benzamide moiety. The structural formula can be represented as follows:

C16H14N2S\text{C}_{16}\text{H}_{14}\text{N}_2\text{S}

This compound features distinct functional groups that contribute to its biological properties, including the thiazole ring, which is known for its role in various pharmacological activities.

Biological Activity Overview

1. Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including:

Cell Line GI50 (μM)
A-498 (Renal Carcinoma)11.35
NCI-H23 (Lung Carcinoma)13.97
MDA-MB-231 (Breast Adenocarcinoma)14.46
MCF-7 (Breast Adenocarcinoma)15.77
A549 (Lung Adenocarcinoma)11.58

These findings suggest that the compound exhibits significant cytotoxicity and could be a candidate for further development as an anticancer agent .

2. Enzyme Inhibition

The compound has also shown promising results as an inhibitor of human carbonic anhydrase (hCA) and acetylcholinesterase (AChE). In particular, it has been reported to inhibit hCA I and II with Ki values indicating high potency:

Enzyme Ki Value (nM)
hCA I4.07 ± 0.38
hCA II10.68 ± 0.98
AChE8.91 ± 1.65

These results demonstrate the compound's potential as a therapeutic agent targeting these enzymes, which are implicated in various diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzamide and thiazole moieties can significantly affect biological activity. For instance, the introduction of different substituents on the benzamide ring can enhance enzyme inhibitory activity or alter cytotoxic effects against cancer cell lines.

Case Studies

Case Study 1: Anticancer Activity

In one study, this compound was evaluated against multiple cancer cell lines using the MTT assay to determine its cytotoxicity. The results indicated that the compound exhibited selective toxicity towards tumor cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's inhibitory effects on hCA I and II. The study utilized enzyme assays to measure inhibition potency and revealed that this compound could serve as a lead compound for developing new inhibitors for conditions like glaucoma and obesity, where carbonic anhydrases play crucial roles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(3-benzamidophenyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions. A common approach is:

Thiazole ring formation : Condensation of substituted thioureas with α-halo ketones under reflux conditions (e.g., ethanol, 60–80°C, 6–12 hours) .

Benzamide coupling : Amidation via coupling agents like EDCI/HOBt or using Schotten-Baumann conditions (e.g., benzoyl chloride in dichloromethane with a base like triethylamine) .

  • Optimization : Yield and purity depend on precise control of temperature (60–80°C), pH (neutral to slightly basic), and stoichiometric ratios (1:1.2 for benzamide coupling). Side products (e.g., unreacted intermediates) are minimized using TLC monitoring .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • 1H/13C-NMR : Confirm substitution patterns (e.g., thiazole protons at δ 7.2–7.8 ppm, benzamide carbonyl at ~168 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with ≤5 ppm error .
  • HPLC : Assess purity (>95% using C18 columns, acetonitrile/water gradient) .

Q. What are the key physicochemical properties relevant to experimental design?

  • Melting point : 160–180°C (varies with substituents; use differential scanning calorimetry) .
  • Solubility : Low in water (<0.1 mg/mL); use DMSO or DMF for biological assays .
  • Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the benzamide group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Structure-Activity Relationship (SAR) strategies :

Thiazole substituents : Electron-withdrawing groups (e.g., –Cl, –NO2) enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Benzamide modifications : Para-substitutions (e.g., –OCH3, –SO2NH2) improve metabolic stability but may reduce cell permeability .

  • Case study : Replacing 3-benzamidophenyl with a morpholinosulfonyl group increased anti-cancer IC50 values by 3-fold in MCF-7 cells .

Q. What mechanisms underlie contradictory results in biological assays (e.g., variable IC50 values across cancer cell lines)?

  • Hypotheses and resolutions :

  • Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity (e.g., EGFR vs. VEGFR inhibition) .
  • Metabolic interference : Perform cytochrome P450 inhibition assays to identify interactions with metabolic enzymes .
  • Assay conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48 vs. 72 hours) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • In silico approaches :

Molecular docking (AutoDock Vina) : Predict binding modes to targets like tubulin (PDB ID: 1SA0) or topoisomerase II .

ADMET prediction (SwissADME) : Optimize logP (target 2–3) and polar surface area (<140 Ų) for improved bioavailability .

  • Validation : Compare computed permeability (Caco-2 model) with experimental Papp values .

Q. What strategies mitigate toxicity while maintaining efficacy in preclinical models?

  • Methodology :

Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to reduce off-target toxicity .

Dose-ranging studies : Use zebrafish (Danio rerio) models to establish therapeutic indices (LD50/EC50 >10) .

Metabolite profiling (LC-MS/MS) : Identify and eliminate hepatotoxic metabolites (e.g., reactive quinone intermediates) .

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